molecular formula C11H15NOS B13064351 {2-[(Thiolan-3-yl)amino]phenyl}methanol

{2-[(Thiolan-3-yl)amino]phenyl}methanol

Cat. No.: B13064351
M. Wt: 209.31 g/mol
InChI Key: XICOJQMQGJWGLK-UHFFFAOYSA-N
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Description

{2-[(Thiolan-3-yl)amino]phenyl}methanol is a sulfur-containing aromatic alcohol characterized by a thiolan (tetrahydrothiophene) ring substituted at the 3-position with an amino group, which is further linked to a phenylmethanol moiety. This compound combines the conformational flexibility of the thiolan ring with the hydrogen-bonding capacity of the hydroxyl and amino groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

[2-(thiolan-3-ylamino)phenyl]methanol

InChI

InChI=1S/C11H15NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h1-4,10,12-13H,5-8H2

InChI Key

XICOJQMQGJWGLK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Thiolan-3-yl)amino]phenyl}methanol typically involves the reaction of thiolane derivatives with aminophenylmethanol under controlled conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

{2-[(Thiolan-3-yl)amino]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted phenylmethanol derivatives.

Scientific Research Applications

{2-[(Thiolan-3-yl)amino]phenyl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Thiolan-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and amino group play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares {2-[(Thiolan-3-yl)amino]phenyl}methanol with four structurally related compounds from the evidence:

Compound Name (CAS/ID) Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Phenylmethanol + thiolan-amino -OH, -NH-thiolan ~225.3 (estimated) High polarity, hydrogen-bonding sites
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e) Triazine + phenylmethanol -OH, triazine, chlorophenoxy, phenoxy 420.85 Lipophilic, UV stability
2-Cyano-3-mercapto-3-(phenylamino)acryloyl-thieno[2,3-b]thiophene derivative (8) Thienothiophene + acrylonitrile -SH, cyano, thienothiophene ~450 (estimated) Electron-deficient, redox-active
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (ECHEMI-2022) Phenylmethanol + ethanolamine -OH, -NHCH2CH2OH, chlorophenylmethoxy ~327.8 Enhanced solubility in polar solvents
(3-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}phenyl)methanol Phenylmethanol + dichlorophenyl imine -OH, imine, dichlorophenyl 280.15 Planar geometry, halogen interactions

Functional and Reactivity Differences

Hydrogen-Bonding Capacity: The target compound and ECHEMI-2022’s ethanolamine derivative both feature hydroxyl and amino groups, enabling strong hydrogen bonding. However, the ethanolamine chain in ECHEMI-2022 introduces an additional -OH group, enhancing aqueous solubility compared to the thiolan-containing compound . In contrast, the triazine-based compound (9e) lacks hydrogen-bond donors beyond the -OH group, reducing its polarity .

Electronic Effects: The thienothiophene derivative (8) contains electron-withdrawing cyano and thiol groups, making it highly reactive in redox reactions. This contrasts with the electron-rich thiolan ring in the target compound, which may favor nucleophilic substitutions .

Steric and Conformational Factors :

  • The thiolan ring introduces a five-membered saturated sulfur ring, conferring conformational flexibility. This contrasts with the rigid triazine (9e) and planar dichlorophenyl imine structures .
  • The chlorophenylmethoxy group in ECHEMI-2022’s compound creates steric hindrance, possibly limiting its interaction with planar biological targets .

Biological Activity

{2-[(Thiolan-3-yl)amino]phenyl}methanol is an organic compound featuring a thiolane ring, an amino group, and a phenolic hydroxymethyl group. This unique structure suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry and pharmacological research. The compound's biological activity is primarily attributed to the interactions facilitated by its thiolane and amino functionalities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H13NS\text{C}_{10}\text{H}_{13}\text{N}\text{S}

This structure allows for diverse chemical reactivity, which is foundational in exploring its potential derivatives and enhancing biological properties.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of the thiolane ring enhances the compound’s ability to interact with microbial targets.
  • Antioxidant Activity : The phenolic hydroxymethyl group contributes to free radical scavenging capabilities.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as tyrosinase, which is relevant in skin pigmentation disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-thiophene derivativesContains thiophene ringsAntimicrobial, anticancer
2-MercaptobenzothiazoleBenzothiazole coreAntimicrobial, anti-inflammatory
Thiolane derivativesSimilar thiolane ringAnticancer, anti-inflammatory
4-Amino-thiophenesAmino group on thiopheneAntimicrobial

The combination of a thiolane ring and a phenolic hydroxymethyl group in this compound may confer distinct chemical reactivity and biological properties that are not fully explored in similar compounds.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.

Case Studies and Research Findings

A notable study investigated the antimelanogenic effects of related compounds, specifically (2-substituted phenyl-1,3-dithiolan-4-yl) methanol derivatives. These studies revealed that several derivatives exhibited greater tyrosinase-inhibitory activity than traditional agents like kojic acid. For instance:

  • PDTM3 demonstrated a half-maximal inhibitory concentration (IC50) of 13.94±1.76μM13.94\pm 1.76\,\mu M, outperforming kojic acid (IC50 = 18.86±2.14μM18.86\pm 2.14\,\mu M) .
  • Cell Viability Assays : MTT assays indicated that these compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic window for further development .

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